

Application Notes: Production of Boric Acid from Ulexite Ore

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ulexite

Cat. No.: B576465

[Get Quote](#)

These application notes provide detailed protocols for the extraction of boric acid from **ulexite** ore ($\text{Na}_2\text{O} \cdot 2\text{CaO} \cdot 5\text{B}_2\text{O}_3 \cdot 16\text{H}_2\text{O}$), a significant commercial source of boron. The methods detailed below are intended for researchers, scientists, and professionals in chemical and drug development fields. The primary methods covered are the conventional sulfuric acid leaching process and the more recent supercritical carbon dioxide extraction technique.

Method 1: Sulfuric Acid Leaching

This is the most established industrial method for producing boric acid from boron-containing minerals like **ulexite**. The process involves the acidulation of the ore with sulfuric acid, leading to the formation of boric acid and insoluble calcium sulfate (gypsum).

Core Reaction: $\text{Na}_2\text{O} \cdot 2\text{CaO} \cdot 5\text{B}_2\text{O}_3 \cdot 16\text{H}_2\text{O}(\text{s}) + 3\text{H}_2\text{SO}_4(\text{aq}) \rightarrow 2\text{Na}^+(\text{aq}) + 2\text{CaSO}_4 \cdot 2\text{H}_2\text{O}(\text{s}) + 10\text{H}_3\text{BO}_3(\text{aq}) + \text{SO}_4^{2-}(\text{aq}) + 4\text{H}_2\text{O}(\text{l})$ [1]

Experimental Protocol: Sulfuric Acid Leaching

- Ore Preparation:
 - Begin with raw **ulexite** ore.
 - Crush the ore using a jaw crusher and then grind it into a fine powder using a ball mill.[2]
 - Sieve the ground ore to obtain a consistent particle size. Smaller particle sizes generally increase the reaction rate.[3]

- Acid Leaching:
 - Prepare a batch reactor by adding a calculated volume of deionized water and concentrated sulfuric acid (H_2SO_4) to achieve the desired concentration.
 - Heat the acid solution to the target reaction temperature, typically between 90°C and 105°C.[4][5]
 - Add the prepared **ulexite** powder to the heated acid solution under constant agitation (e.g., 700 rpm) to form a slurry.[5] The solid-to-liquid ratio is a critical parameter to control.
 - Maintain the reaction for a specified duration, generally around 2 hours, at a controlled pH of approximately 1.0.[5]
- Solid-Liquid Separation:
 - After the reaction is complete, filter the hot slurry using a vacuum filtration system to separate the solid byproducts (primarily gypsum and unreacted gangue) from the hot, boric acid-rich liquor.[4][6]
 - Wash the filter cake with hot water to recover any remaining dissolved boric acid. Combine the wash water with the primary filtrate.[4]
- Crystallization:
 - Transfer the clear filtrate to a crystallizer vessel.
 - Cool the solution gradually to induce the crystallization of boric acid, whose solubility significantly decreases at lower temperatures. A cooling temperature of around 40°C is often used.[6]
 - The cooling rate can be controlled to influence crystal size and purity.
- Product Recovery and Purification:
 - Separate the boric acid crystals from the mother liquor via centrifugation or filtration.[2]

- Wash the collected crystals with a small amount of cold deionized water to remove residual impurities.
- Dry the purified crystals in an oven at a controlled temperature to remove any remaining moisture.^[2] The final product is crystalline boric acid.

Data Presentation: Sulfuric Acid Leaching Parameters

Parameter	Range / Value	Outcome / Remarks	Reference
Reaction Temperature	90°C - 105°C	Higher temperatures increase the dissolution rate.	^[4] ^[5]
Reaction Time	2 hours	Optimal time for achieving high recovery.	^[5]
pH	~1.0	Maintained by adding concentrated sulfuric acid.	^[5]
Liquid-to-Solid Ratio	3:1	A common ratio for efficient leaching.	^[5]
Stirring Speed	~700 rpm	Ensures a homogeneous reaction mixture.	^[5]
B ₂ O ₃ Recovery	92.21%	Achieved under optimal conditions.	^[5]
Final Product Purity	99.56%	Purity obtained after crystallization and purification.	^[5]

Method 2: Supercritical Carbon Dioxide (scCO₂) Extraction

This method presents an environmentally friendlier alternative to strong acid leaching. It utilizes CO₂ under supercritical conditions as a reactive agent in the presence of water. This process sequesters CO₂ in the form of stable calcium carbonate.

Core Reaction: $\text{Na}_2\text{O} \cdot 2\text{CaO} \cdot 5\text{B}_2\text{O}_3 \cdot 16\text{H}_2\text{O}(\text{s}) + 2\text{CO}_2(\text{g}) + \text{H}_2\text{O}(\text{l}) \rightarrow 2\text{CaCO}_3(\text{s}) + 2\text{Na}^+(\text{aq}) + 10\text{H}_3\text{BO}_3(\text{aq})$

Experimental Protocol: Supercritical CO₂ Extraction

- Ore Preparation:
 - Prepare finely ground **ulexite** ore as described in the sulfuric acid method.
- Supercritical Reaction:
 - Place a known quantity of **ulexite** powder and deionized water into a high-pressure stainless steel reactor equipped with stirring capabilities.
 - Seal the reactor and heat it to the desired temperature (e.g., 70°C).
 - Pressurize the reactor with CO₂ to the target pressure (e.g., 90 bar / 9 MPa) to bring the CO₂ into a supercritical state.[\[6\]](#)[\[7\]](#)
 - Maintain the reaction under constant stirring for the specified duration (e.g., 120-170 minutes).[\[6\]](#)[\[7\]](#)
- Depressurization and Separation:
 - After the reaction period, cool the reactor and carefully vent the CO₂.
 - Discharge the resulting heterogeneous mixture from the reactor.
 - Separate the solid phase (calcium carbonate and gangue) from the aqueous boric acid solution by vacuum filtration.[\[6\]](#)[\[7\]](#)
- Product Recovery:
 - The filtrate contains dissolved boric acid (or sodium borate).

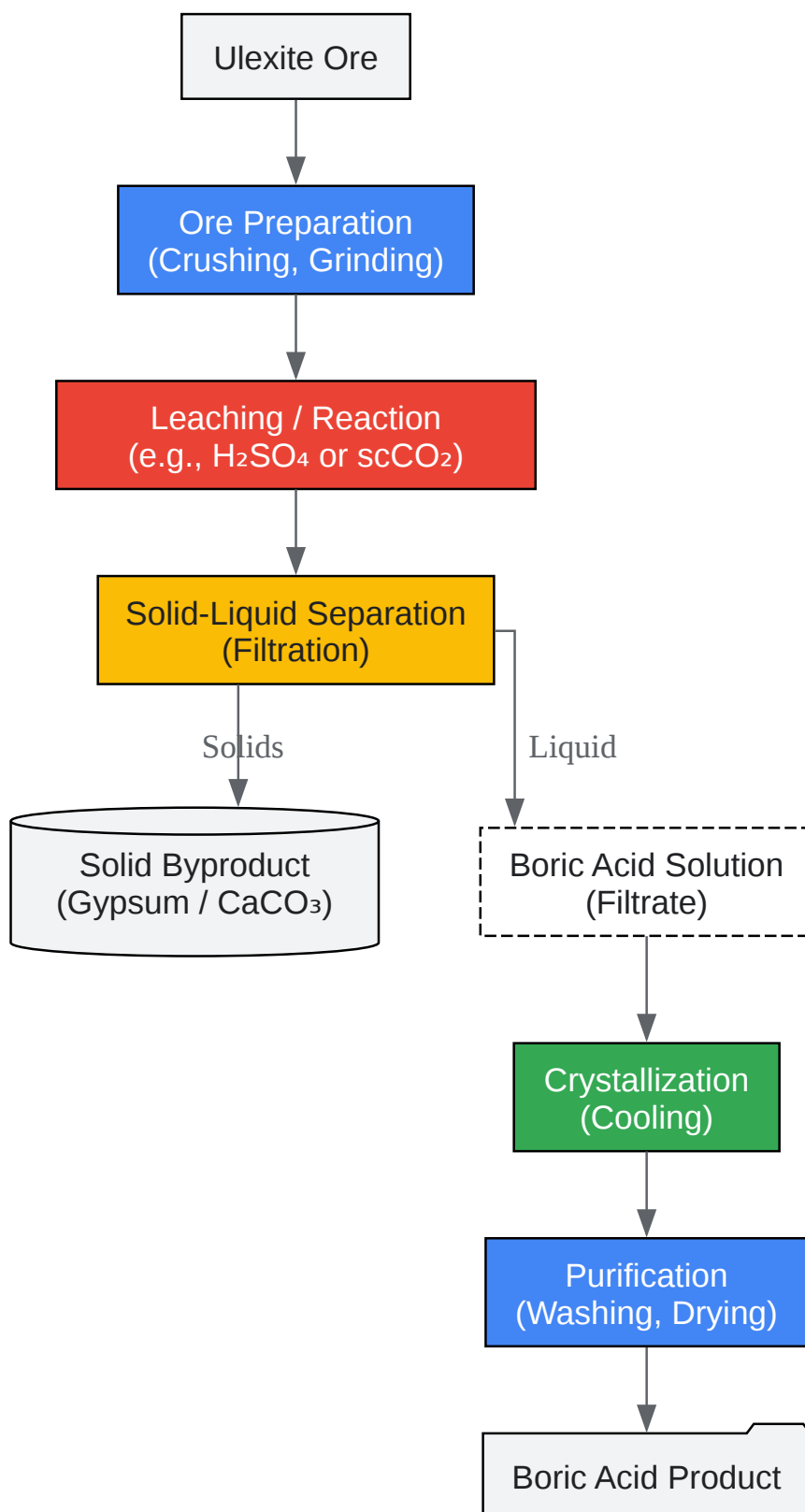
- Recover the boric acid from the solution by evaporating the water, followed by crystallization.[6]

Data Presentation: Supercritical CO₂ Extraction Parameters

Parameter	Optimal Value	Outcome / Remarks	Reference
Reaction Temperature	70°C	Optimal temperature for extraction efficiency.	[6][7]
CO ₂ Pressure	90 bar (9 MPa)	Supercritical conditions enhance the reaction.	[6][7]
Reaction Time	120 - 170 minutes	Sufficient time for high extraction yield.	[6][7]
Extraction Efficiency	88.7% - 91.8%	High yield of boric acid is achievable.	[6][7]
Solid Byproduct	Calcium Carbonate (CaCO ₃)	A stable, easily separable solid.	[6][7]

Process Workflow Visualization

The following diagram illustrates the general workflow for producing boric acid from **ulexite** ore, applicable to various leaching methods.



[Click to download full resolution via product page](#)

Caption: General workflow for boric acid production from **ulexite** ore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. boricacid.net [boricacid.net]
- 3. The Extraction of Boric Acid from Ulexite – Oriental Journal of Chemistry [orientjchem.org]
- 4. Method for preparing boric acid from ulexite - Eureka | Patsnap [eureka.patsnap.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. supflu2018.fr [supflu2018.fr]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Production of Boric Acid from Ulexite Ore]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576465#method-for-producing-boric-acid-from-ulexite-ore]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com